Cas no 933-06-2 (1-Cyclopenten-1-ol, acetate)

1-Cyclopenten-1-ol, acetate structure
1-Cyclopenten-1-ol, acetate structure
Product name:1-Cyclopenten-1-ol, acetate
CAS No:933-06-2
MF:C7H12O3
MW:144.168382644653
CID:752759
PubChem ID:70148035

1-Cyclopenten-1-ol, acetate Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclopenten-1-ol, acetate
    • acetic acid,cyclopenten-1-ol
    • DTXSID40741703
    • Acetic acid--cyclopent-1-en-1-ol (1/1)
    • 933-06-2
    • SCHEMBL7621903
    • Inchi: InChI=1S/C5H8O.C2H4O2/c6-5-3-1-2-4-5;1-2(3)4/h3,6H,1-2,4H2;1H3,(H,3,4)
    • InChI Key: RPHBXQYLLURXLY-UHFFFAOYSA-N
    • SMILES: CC(=O)O.C1CC=C(C1)O

Computed Properties

  • Exact Mass: 144.078644241g/mol
  • Monoisotopic Mass: 144.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 105
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5Ų

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